molecular formula C11H7Cl3N2OS B5630021 N'-(2,4,6-trichlorophenyl)-2-thiophenecarbohydrazide

N'-(2,4,6-trichlorophenyl)-2-thiophenecarbohydrazide

Cat. No. B5630021
M. Wt: 321.6 g/mol
InChI Key: GJHMWJWMLLPQLG-UHFFFAOYSA-N
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Description

The compound N'-(2,4,6-trichlorophenyl)-2-thiophenecarbohydrazide is a specialized chemical entity that has likely been synthesized for specific chemical investigations. The research on this compound and related chemicals primarily focuses on their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These studies are foundational in understanding the compound's potential applications and reactivity.

Synthesis Analysis

The synthesis of compounds similar to N'-(2,4,6-trichlorophenyl)-2-thiophenecarbohydrazide often involves hetero-cyclization reactions or Claisen-Schmidt condensation reactions. For instance, certain thiophene derivatives have been synthesized using methods that might be relevant to the synthesis of N'-(2,4,6-trichlorophenyl)-2-thiophenecarbohydrazide, such as the reaction of thiophene carbohydrazides with other reagents in the presence of a base like triethylamine or by utilizing specific catalysts or conditions to facilitate the formation of the desired product (Abadleh et al., 2021).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as NMR, IR, and mass spectrometry are instrumental in elucidating the molecular structure of compounds like N'-(2,4,6-trichlorophenyl)-2-thiophenecarbohydrazide. These techniques can confirm the spatial arrangement of atoms within the molecule and identify key structural features, including bond lengths, angles, and conformational aspects. For example, studies on related compounds have highlighted the planarity of thiophene rings and their orthogonal relationship to appended groups, providing insight into the molecular geometry and potential reactivity of the compound (Yeo, Azizan, & Tiekink, 2019).

Chemical Reactions and Properties

The chemical behavior of N'-(2,4,6-trichlorophenyl)-2-thiophenecarbohydrazide can be inferred from studies on related compounds. Reactions such as ring-opening, cyclization, and condensation are common, and the compound's functional groups influence its reactivity. For instance, the presence of carbohydrazide and thiophene functionalities might offer sites for nucleophilic attacks, electrophilic substitutions, or interactions with reagents that could lead to the formation of new heterocyclic structures or derivatives (Manjunath et al., 2011).

Physical Properties Analysis

The physical properties of such compounds, including melting point, boiling point, solubility, and crystal structure, can be determined through various analytical techniques. These properties are essential for understanding the compound's stability, solubility in different solvents, and suitability for various applications. The crystal packing, hydrogen bonding, and other intermolecular interactions within the crystal lattice significantly affect these physical properties.

Chemical Properties Analysis

The chemical properties of N'-(2,4,6-trichlorophenyl)-2-thiophenecarbohydrazide are closely related to its functional groups and molecular structure. Reactivity towards various chemical reagents, stability under different conditions, and the compound's ability to participate in specific chemical transformations are critical aspects of its chemical properties. Theoretical studies, including density functional theory (DFT) analyses, can provide insights into the compound's electronic structure, reactivity indices, and potential as a ligand or catalyst in organic synthesis (Zacharias et al., 2018).

Safety and Hazards

N’-(2,4,6-Trichlorophenyl)-2-thiophenecarbohydrazide is considered hazardous. It is toxic if swallowed . It is recommended to wash face, hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, immediately call a POISON CENTER or doctor/physician .

properties

IUPAC Name

N'-(2,4,6-trichlorophenyl)thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3N2OS/c12-6-4-7(13)10(8(14)5-6)15-16-11(17)9-2-1-3-18-9/h1-5,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHMWJWMLLPQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NNC2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,4,6-trichlorophenyl)thiophene-2-carbohydrazide

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